molecular formula C₂₁H₂₁ClO₅ B026262 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose CAS No. 141846-57-3

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Cat. No.: B026262
CAS No.: 141846-57-3
M. Wt: 388.8 g/mol
InChI Key: FJHSYOMVMMNQJQ-YTYFACEESA-N
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Description

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is an organic compound with the molecular formula C21H21ClO5. It is a derivative of ribofuranose, a type of sugar molecule, and is characterized by the presence of chlorine and toluoyl groups. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (Cl-Tol-2-ddR) is the nucleoside diphosphate (NAD+) . NAD+ is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and cell signaling .

Mode of Action

Cl-Tol-2-ddR interacts with its target, NAD+, by serving as a modifier .

Biochemical Pathways

The modification of NAD+ by Cl-Tol-2-ddR can affect various biochemical pathways where NAD+ is involved. These include energy metabolism pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation, as well as cell signaling pathways . The downstream effects of these changes would depend on the specific nature of the modification and the context of the cell or organism.

Pharmacokinetics

Given its role as a modifier of nad+, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .

Result of Action

The molecular and cellular effects of Cl-Tol-2-ddR’s action would depend on the specific modifications it induces in NAD+ and the subsequent changes in the biochemical pathways where NAD+ is involved . These effects could potentially influence a wide range of cellular processes, from energy metabolism to cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cl-Tol-2-ddR. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its ability to interact with NAD+ and induce modifications .

Preparation Methods

The synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose typically involves multiple steps:

Chemical Reactions Analysis

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound is used in the study of nucleosides and nucleotides, as it can be incorporated into DNA or RNA analogs.

    Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves derivatives of this compound.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSYOMVMMNQJQ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141846-57-3
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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